4-(Difluoromethyl)-3-fluoropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-3-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLBGZAWHKZWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Difluoromethyl 3 Fluoropyridin 2 Amine and Analogous Systems
Retrosynthetic Analyses and Strategic Disconnection Approaches to the 4-(Difluoromethyl)-3-fluoropyridin-2-amine Core
A retrosynthetic analysis of this compound reveals several plausible synthetic routes. The key challenge lies in the regioselective installation of three distinct substituents—an amino group at C2, a fluorine atom at C3, and a difluoromethyl group at C4—on the pyridine (B92270) ring. The strategic disconnections can be broadly categorized into two main approaches: late-stage functionalization of a pre-formed pyridine ring and de novo synthesis from acyclic precursors.
Late-Stage Functionalization: This approach starts with a simpler pyridine derivative and sequentially introduces the required functional groups. Several disconnection strategies can be envisioned:
C-F Bond Disconnection: This involves the late-stage fluorination of a 2-amino-4-(difluoromethyl)pyridine precursor. The directing effects of the amino and difluoromethyl groups would be crucial in achieving the desired regioselectivity at the C3 position.
C-NH2 Bond Disconnection: This strategy would involve the amination of a 3-fluoro-4-(difluoromethyl)pyridine derivative. This could potentially be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C2 position.
C-CHF2 Bond Disconnection: This approach focuses on the introduction of the difluoromethyl group onto a 2-amino-3-fluoropyridine scaffold. This is a significant challenge due to the need for high regioselectivity at the C4 position on an already substituted and electron-rich pyridine ring.
De Novo Synthesis: This strategy involves constructing the pyridine ring from acyclic or simpler cyclic precursors that already contain one or more of the desired substituents. For instance, a building block containing the difluoromethyl group could be condensed with other components to form the fully substituted pyridine ring. This approach can offer better control over the final substitution pattern.
Regioselective Difluoromethylation Strategies in Pyridine Synthesis
The introduction of a difluoromethyl group onto a pyridine ring is a key transformation in the synthesis of the target molecule. Several methods have been developed for this purpose, with a strong emphasis on achieving regioselectivity.
Direct C-H Difluoromethylation Approaches (e.g., radical processes, dearomatization-re-aromatization)
Direct C-H difluoromethylation is an attractive strategy as it avoids the need for pre-functionalized starting materials. Radical processes, often initiated by a radical initiator or through photoredox catalysis, can be employed to generate a difluoromethyl radical that then attacks the pyridine ring. The regioselectivity of these reactions is often governed by the electronic properties of the pyridine substrate.
A notable advancement in this area is the use of a dearomatization-rearomatization sequence. This strategy involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate, which can then undergo a site-selective reaction with a difluoromethylating agent. Subsequent rearomatization restores the pyridine ring, now bearing the difluoromethyl group at a specific position. For instance, pyridines can be converted to oxazino-pyridine intermediates, which then undergo radical difluoromethylation at the meta-position. This method offers a novel way to achieve meta-C-H difluoromethylation, a traditionally challenging transformation. researchgate.netnih.govnii.ac.jp
Photoredox-Catalyzed Difluoromethylation Protocols
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. In the context of difluoromethylation, a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of a difluoromethyl radical from a suitable precursor. This radical can then engage in C-H functionalization of the pyridine ring. These methods are often characterized by their high functional group tolerance and mild reaction conditions. Mechanistic studies suggest that this C-H difluoromethylation can proceed through an electrophilic radical-type pathway.
Transition-Metal-Mediated and Transition-Metal-Free Difluoromethylation Techniques
Transition-metal catalysis offers a versatile platform for the introduction of the difluoromethyl group. Cross-coupling reactions, such as those mediated by palladium or copper, can be used to couple a difluoromethyl source with a pyridine derivative bearing a suitable handle, like a halide or a boronic acid.
Conversely, transition-metal-free methods have also been developed. For example, the use of readily available reagents like ethyl bromodifluoroacetate can lead to the N-difluoromethylation of pyridines, which can then potentially be rearranged or further functionalized to achieve C-difluoromethylation. nih.gov Recent studies have also demonstrated that site-switchable regioselective meta- and para-difluoromethylation of pyridines can be achieved without the need for a transition metal by using oxazino pyridine intermediates. researchgate.netnih.govnih.gov
| Method | Reagent/Catalyst | Position Selectivity | Key Features |
| Direct C-H Difluoromethylation (Radical) | Radical Initiators | C2/C4 | Governed by electronics of pyridine |
| Dearomatization-Rearomatization | Oxazino-pyridine intermediate | meta | Access to meta-substituted pyridines |
| Photoredox-Catalyzed | Photocatalyst (e.g., Ru or Ir complexes) | Varies | Mild conditions, high functional group tolerance |
| Transition-Metal-Mediated | Pd, Cu catalysts | Varies | Cross-coupling approach |
| Transition-Metal-Free | e.g., Ethyl bromodifluoroacetate | N-difluoromethylation | Avoids use of transition metals |
| Switchable Regioselectivity | Oxazino-pyridine/acid | meta or para | Tunable regioselectivity |
Selective Fluorination Techniques for Pyridine Rings
The introduction of a fluorine atom at a specific position on the pyridine ring is another critical step in the synthesis of the target molecule.
Nucleophilic Fluorination Reactions (e.g., halide exchange, specific reagent-based approaches)
Nucleophilic fluorination is a fundamental strategy for introducing fluorine into heterocyclic systems. This approach typically involves the displacement of a suitable leaving group, such as a halide or a sulfonate, by a nucleophilic fluoride (B91410) source.
Halide Exchange (Halex) Reactions: The Halex reaction is a widely used industrial method for synthesizing fluoroaromatics. In the context of pyridine synthesis, this involves treating a chlorinated or brominated pyridine precursor with an alkali metal fluoride. Potassium fluoride (KF) and cesium fluoride (CsF) are common reagents for this transformation, often used in polar aprotic solvents at elevated temperatures. googleapis.com For the synthesis of a 3-fluoropyridine derivative, a precursor such as 3-chloropyridine would be subjected to fluorination. The efficiency of the Halex reaction is highly dependent on the substrate, as electron-withdrawing groups on the pyridine ring can activate the C-Cl or C-Br bond towards nucleophilic attack. nih.gov
Specific Reagent-Based Approaches: Beyond simple alkali fluorides, a variety of other nucleophilic fluorinating agents have been developed. These reagents can offer improved reactivity, solubility, and milder reaction conditions.
Hydrogen Fluoride Complexes: Reagents like HF-pyridine (Olah's reagent) and other amine-HF complexes serve as effective and more manageable sources of fluoride for various fluorination reactions. alfa-chemistry.com
Deoxyfluorination Reagents: Reagents such as (diethylamino)sulfur trifluoride (DAST) can be used to convert hydroxyl groups to fluorine atoms. nih.govalfa-chemistry.com A synthetic route could involve the preparation of a corresponding hydroxypyridine intermediate, which is then converted to the fluoropyridine via deoxyfluorination.
The introduction of the difluoromethyl (CF2H) group often requires specialized reagents and methods. While radical pathways are common nih.gov, nucleophilic difluoromethylation can be achieved using reagents like TMSCF2H (difluoromethyl)trimethylsilane) in the presence of a fluoride initiator. This approach allows for the introduction of the CF2H moiety onto electrophilic centers.
| Reagent Type | Specific Reagent(s) | Typical Application | Key Characteristics |
|---|---|---|---|
| Alkali Metal Fluorides | KF, CsF | Halide Exchange (Halex) Reactions | Cost-effective but often require harsh conditions (high temperatures, polar aprotic solvents). googleapis.comalfa-chemistry.com |
| HF Complexes | HF/Pyridine (Olah's Reagent) | General nucleophilic fluorination | Improved safety and reactivity compared to anhydrous HF. alfa-chemistry.com |
| Deoxyfluorination Agents | DAST, Deoxo-Fluor® | Conversion of alcohols to fluorides | Effective for fluorodesulfurization but can be volatile and toxic. alfa-chemistry.com |
Amination Reactions for 2-Aminopyridine (B139424) Formation
The introduction of an amino group at the C2 position of the pyridine ring is a critical step in synthesizing the target compound. This can be achieved through direct amination of a halogenated precursor or via transition-metal-catalyzed cross-coupling reactions.
Direct nucleophilic aromatic substitution (SNAr) of a leaving group (typically a halogen) at the 2-position of the pyridine ring by an amine source is a straightforward approach. The pyridine ring's electron-deficient nature facilitates this reaction, particularly when activated by other electron-withdrawing groups. nih.gov For a precursor like 2-chloro-4-(difluoromethyl)-3-fluoropyridine, the combined electron-withdrawing effects of the ring nitrogen, the 3-fluoro substituent, and the 4-difluoromethyl group would make the 2-position highly susceptible to nucleophilic attack by ammonia or an ammonia equivalent.
Recent advancements have focused on developing environmentally benign methods, such as using water as a solvent, which can provide high selectivity and efficiency for the amination of polyhalogenated pyridines. acs.org These methods often proceed under mild conditions and can be practical for large-scale synthesis. acs.org
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction offers exceptional scope and functional group tolerance, allowing for the coupling of a wide variety of aryl or heteroaryl halides with amines. wikipedia.org
The reaction is particularly well-suited for the synthesis of 2-aminopyridines from 2-halopyridine precursors, such as 2-bromopyridines. nih.govacs.orgresearchgate.net The general transformation involves the reaction of the 2-halopyridine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org This method has been successfully applied to couple volatile amines by conducting the reaction in sealed tubes to prevent their escape. acs.org
| Component | Examples | Function in Catalytic Cycle |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, [Pd(allyl)Cl]2 | Source of the active Pd(0) catalyst. acs.orgnih.gov |
| Ligand | DPPF, BINAP, XPhos, dppp | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.orgacs.org |
| Base | NaOt-Bu, K3PO4, Cs2CO3, KOPh | Promotes deprotonation of the amine and facilitates catalyst turnover. acs.orgresearchgate.netnih.gov |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate and efficiency. |
Cascade and Multicomponent Reactions for Building Fluorinated Pyridine Scaffolds
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These strategies are powerful for rapidly constructing complex molecular architectures like fluorinated pyridines.
One notable approach is the Rh(III)-catalyzed C-H functionalization to prepare multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method allows for the direct construction of the 3-fluoropyridine core with a variety of substituents in a single step. nih.gov
Classic multicomponent reactions for pyridine synthesis, such as the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis, can also be adapted to create fluorinated analogs. beilstein-journals.org These reactions involve the condensation of several simple building blocks to form the pyridine or dihydropyridine ring. By using fluorinated starting materials, it is possible to incorporate fluorine atoms into the final product in a highly convergent manner. researchgate.net
Another elegant strategy involves a dearomatization-rearomatization sequence. For example, pyridines can be converted into acyclic "Zincke imine" intermediates, which can then undergo regioselective halogenation before ring-closing to form 3-halopyridines. chemrxiv.orgresearchgate.net This umpolung strategy transforms the electron-deficient pyridine into an electron-rich intermediate that can react with electrophiles. nih.gov
Stereoselective Synthesis Approaches for Chiral Fluorinated Pyridine Derivatives
While this compound is not a chiral molecule, the development of stereoselective methods is crucial for synthesizing chiral analogs or derivatives that are common in pharmaceuticals. Introducing chirality into pyridine-containing molecules can be achieved by functionalizing the pyridine ring or by synthesizing chiral, saturated versions like piperidines.
A prominent strategy for creating chiral piperidines involves the enantioselective dearomatization of pyridines. For instance, pyridines can undergo a stepwise dearomatization/borylation process to generate chiral piperidine derivatives with high enantioselectivity. acs.org These chiral building blocks can then be further functionalized. Chemo-enzymatic methods have also been employed to achieve stereoselective synthesis of versatile chiral synthons containing a pyridyl group. researchgate.net Such methods offer access to highly enantioenriched intermediates that are valuable for drug discovery.
Research on Scalable Synthetic Routes and Process Intensification in Academic Settings
Translating synthetic routes from the laboratory bench to a larger, more practical scale is a significant challenge in chemical research. Process intensification, which aims to make chemical manufacturing smaller, safer, and more efficient, is a key focus.
Continuous flow chemistry has emerged as a powerful tool for scaling up pyridine synthesis. beilstein-journals.org The use of microwave flow reactors can accelerate reactions like the Bohlmann–Rahtz and Hantzsch syntheses, offering better process control, improved safety, and easier scalability compared to traditional batch processing. beilstein-journals.org
Researchers have also developed novel, highly efficient mechanisms for manufacturing pyridine compounds that are suitable for both batch and flow processes. One such technology streamlines the production of halo-substituted nicotinonitriles by incorporating a dehydrating agent, which significantly improves the yield of the final products. vcu.edu This process was successfully adapted to a single continuous step using flow reactors, leading to a projected 75% reduction in production costs and an increase in yield from 58% to 92%. vcu.edu Furthermore, the development of synthetic routes that lead to the gram-scale synthesis of fluorinated building blocks is a critical step in demonstrating the practical applicability of new methodologies. researchgate.net
Applications of 4 Difluoromethyl 3 Fluoropyridin 2 Amine As a Versatile Synthetic Building Block in Chemical Research
Utilization in the Synthesis of Complex Heterocyclic Frameworks
The structural arrangement of 4-(Difluoromethyl)-3-fluoropyridin-2-amine, featuring a nucleophilic amino group adjacent to the ring nitrogen, makes it an ideal starting material for constructing fused heterocyclic systems. This strategic placement of reactive sites allows for a variety of cyclization reactions to generate bicyclic and polycyclic frameworks, which are of significant interest in medicinal and materials chemistry.
Researchers have developed methods for synthesizing diversely substituted 3-fluoropyridines from ketone components, which can then undergo further transformations. acs.org For instance, condensation reactions involving the 2-amino group of the pyridine (B92270) ring with suitable bifunctional reagents can lead to the formation of fused pyrimidines, imidazoles, or triazoles. A new synthetic approach has been developed for 2,2′:6′,2″-terpyridines that bear difluoromethyl substituents, involving the reaction of lithium 3-polyfluoroalkyl-1,3-ketoenolates with ammonium acetate. researchgate.net The presence of the fluorine atom at the 3-position and the difluoromethyl group at the 4-position can modulate the reactivity and properties of the resulting heterocyclic systems.
The table below illustrates potential synthetic transformations for creating complex heterocyclic frameworks from aminopyridine precursors.
| Reactant Type | Resulting Heterocyclic Framework | Reaction Class |
|---|---|---|
| β-Diketones | Pyridopyrimidines | Condensation/Cyclization |
| α-Haloketones | Imidazopyridines | Condensation/Cyclization |
| Isothiocyanates | Pyridothioureas, subsequently cyclized to Thiazolopyridines | Addition/Cyclization |
Role in the Construction of Advanced Molecular Scaffolds and Chemical Libraries for Research Purposes
In drug discovery and chemical biology, the development of molecular scaffolds and chemical libraries is crucial for identifying new bioactive compounds. This compound serves as a valuable core structure for generating libraries of related molecules. The functional groups on the pyridine ring—the 2-amino group, the 3-fluoro atom, and the 4-difluoromethyl group—offer multiple points for diversification.
The 2-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationships (SAR) of a particular molecular scaffold. acs.orgnih.gov The synthesis of conformationally restricted fluorinated analogues of piperidine, based on a 2-azaspiro[3.3]heptane scaffold, has been reported as a candidate for drug design. researchgate.net Furthermore, the pyridine ring itself can be modified through reactions such as electrophilic aromatic substitution, although the ring is deactivated by the fluorine and difluoromethyl groups.
The creation of libraries based on fluorinated pyridine cores is a recognized strategy in medicinal chemistry. nih.gov By systematically varying the substituents attached to the this compound scaffold, researchers can generate a diverse collection of compounds for high-throughput screening to identify new leads for drug development.
Application in Late-Stage Functionalization Strategies for Diverse Research Compounds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into complex molecules at a late step in the synthesis. nih.govhyphadiscovery.com This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. acs.orgberkeley.edu While this compound is a pre-functionalized building block, it is integral to LSF strategies that aim to install a difluoromethyl-fluoropyridyl moiety onto a larger molecule.
The reactivity of fluoropyridines makes them suitable for LSF. The C-F bond in 2-fluoropyridines is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, enabling milder reaction conditions suitable for complex molecules. nih.gov
A common LSF approach involves the C-H fluorination of a pyridine ring already present in a complex molecule, followed by SNAr to introduce new functional groups. acs.orgnih.gov This two-step sequence allows for the diversification of pyridine-containing drugs and research compounds. For example, derivatives of the drug Etoricoxib, which contains two pyridine rings, were prepared by site-selective fluorination of the more electron-rich pyridine ring, followed by substitution with various nucleophiles. nih.gov The difluoromethyl group is of particular interest in drug research, and methods for its precise introduction into pyridines at specific sites are actively being developed. chemeurope.comresearchgate.netnih.gov
The table below summarizes nucleophiles commonly used in SNAr reactions with 2-fluoropyridine intermediates in the context of late-stage functionalization.
| Nucleophile Class | Examples | Introduced Functional Group |
|---|---|---|
| O-Nucleophiles | Alcohols, Phenols | Alkoxy, Aryloxy |
| N-Nucleophiles | Amines (primary, secondary), Indole, Pyrazole | Amino, Indolyl, Pyrazolyl |
| S-Nucleophiles | Thiols | Thioether |
| C-Nucleophiles | Cyanide | Cyano |
Precursor in Exploratory Material Science Research (e.g., fluorinated polymers, network materials derived from fluoropyridines)
While the primary applications of this compound are in life sciences, its structure suggests potential as a precursor in exploratory material science research. Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. The presence of both fluorine and a difluoromethyl group in this pyridine derivative could impart these desirable characteristics to new polymer systems.
The 2-amino group provides a reactive handle for polymerization reactions. For example, it could be converted into an isocyanate or reacted with diacyl chlorides to form polyamides or with epoxides to form polyurethanes. The pyridine nitrogen atom also offers a site for coordination with metal ions, suggesting its potential use as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The fluorine substituents could influence the packing and electronic properties of such materials. While specific examples utilizing this compound in material science are not yet widely reported, the unique combination of functional groups makes it a candidate for the design of novel fluorinated materials.
Contributions to Agrochemicals Research as a Precursor for Novel Active Molecules (excluding efficacy data)
Fluorinated compounds, particularly those containing a trifluoromethyl or difluoromethyl group, are of immense importance in the agrochemical industry. researchoutreach.orgnih.gov These groups can enhance the metabolic stability and bioavailability of active ingredients. Pyridine-based pesticides are a major class of agrochemicals, valued for their high efficiency and low toxicity. agropages.com
This compound is a key building block for the synthesis of novel agrochemical candidates. Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates in the production of numerous commercial agrochemicals. researchoutreach.orgnih.govjst.go.jp The synthesis of these active ingredients often involves multi-step sequences where a pre-functionalized pyridine ring, such as the one in the title compound, is assembled and then elaborated. For instance, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine are in high demand for producing various crop-protection products. nih.govjst.go.jp
The synthesis of new agrochemicals is an ongoing process to address challenges such as resistance and to improve safety profiles. The use of building blocks like this compound allows chemists to access novel chemical space and create new generations of active molecules for testing. The specific arrangement of substituents on this compound provides a unique starting point for the synthesis of complex molecules with potential applications in crop protection. nih.gov
Theoretical and Computational Chemistry Studies on 4 Difluoromethyl 3 Fluoropyridin 2 Amine and Fluorinated Pyridine Systems
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to determining the electronic structure of fluorinated pyridines. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and molecular orbitals.
For a molecule such as 4-(Difluoromethyl)-3-fluoropyridin-2-amine, the electronic structure is heavily influenced by the presence of multiple fluorine atoms and the difluoromethyl group. These electron-withdrawing groups significantly modulate the electron density of the pyridine (B92270) ring. The distribution of electron density, molecular electrostatic potential (MESP), and the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key outputs of these calculations.
Table 1: Representative Data from Quantum Chemical Calculations for a Substituted Pyridine System
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability; susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (Egap) | 5.3 eV | Correlates with chemical stability and reactivity. mdpi.com |
| Dipole Moment | 3.1 D | Measures molecular polarity, influencing solubility and intermolecular interactions. |
Density Functional Theory (DFT) Investigations of Reactivity and Regioselectivity
Density Functional Theory (DFT) has become a primary tool for investigating chemical reactivity and predicting the regioselectivity of reactions involving complex organic molecules. mdpi.com By using the electron density as the fundamental variable, DFT methods like B3LYP can accurately calculate various reactivity descriptors. mdpi.com
For this compound, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack. This is crucial for understanding its behavior in chemical reactions, such as nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient halopyridines. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695), for instance, is 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions. acs.org
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.com Local reactivity descriptors, like the Fukui function and dual descriptors, are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com These DFT-based indices have proven to be reliable in predicting the regioselectivity of reactions where simpler FMO theory might be insufficient. mdpi.com
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the detailed exploration of potential reaction pathways and the characterization of transition states (TS). By mapping the potential energy surface of a reaction, chemists can determine the most energetically favorable route from reactants to products. Methods such as DFT, often combined with a suitable basis set like 6-31+G(d,p) and a solvent model (e.g., SMD), are used to calculate the Gibbs free energy profile of a reaction. researchgate.net
This analysis involves locating and optimizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. The activation energy (the energy barrier between reactants and the transition state) for each step can be calculated, identifying the rate-determining step of the reaction. researchgate.net For reactions involving this compound, computational modeling could elucidate the mechanisms of, for example, substitution reactions at the fluorine-bearing carbon or reactions involving the amine group. These calculations provide invaluable insights into reaction kinetics and can explain experimentally observed product distributions. researchgate.net
In Silico Approaches for Predicting Chemical Behavior and Designing Novel Derivatives
In silico methods are indispensable in modern medicinal chemistry and materials science for predicting the properties of new molecules and guiding the design of novel derivatives. auctoresonline.orgnih.gov Starting with a core structure like this compound, computational tools can be used to systematically modify its functional groups and predict how these changes will affect its chemical and biological properties.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling establish mathematical relationships between molecular structure and properties like biological activity or physicochemical characteristics. nih.gov These models can then be used to screen virtual libraries of derivatives to identify candidates with desired attributes. researchgate.net
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in drug discovery. nih.gov Computational models can estimate properties like solubility, intestinal absorption, and potential metabolic pathways for derivatives of this compound, helping to prioritize the synthesis of compounds with favorable pharmacokinetic profiles. auctoresonline.org This computational pre-screening significantly streamlines the discovery pipeline, saving time and resources. auctoresonline.org
Spectroscopic Property Predictions for Mechanistic Elucidation
While spectroscopic techniques like IR and Raman are standard for compound identification, their theoretical prediction through computational chemistry offers deeper insights for mechanistic elucidation. DFT calculations can predict vibrational frequencies with a high degree of accuracy. researchgate.net By comparing the calculated vibrational spectra of proposed intermediates or transition states with experimental data, researchers can gain evidence for their existence and understand bonding changes during a reaction.
For instance, in a reaction involving this compound, one might hypothesize the formation of a specific intermediate. Calculating the theoretical IR spectrum of this intermediate and observing corresponding peaks in an experimental in situ IR measurement would provide strong support for the proposed reaction mechanism. Anharmonicity corrections are often applied to the calculated frequencies to improve the agreement with experimental values. researchgate.net This synergy between computational prediction and experimental observation is a powerful tool for unraveling complex reaction pathways.
Investigation of Intermolecular Interactions relevant to Chemical Processes
Intermolecular interactions, such as hydrogen bonding and weaker van der Waals forces, play a critical role in chemical processes, influencing everything from reaction rates in solution to the packing of molecules in a crystal. researchgate.net Fluorinated compounds, in particular, can participate in unique interactions involving the fluorine atoms. nih.govacs.org
Computational methods are used to analyze and quantify these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize bonding interactions, including weak non-covalent ones, based on the topology of the electron density. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis provides insights into charge delocalization and donor-acceptor interactions between molecules. researchgate.net
For this compound, these methods could be used to study its hydrogen bonding capabilities (via the N-H bonds of the amine group) and other interactions involving its fluorine atoms in different solvent environments. researchgate.net Understanding how the molecule interacts with solvent molecules or other reagents is essential for explaining solvent effects on reaction rates and selectivity, as observed in computational studies where polar solvents can stabilize charged transition states and lower activation energies. researchgate.net
Table 2: Computationally Investigated Intermolecular Interactions in Fluorinated Systems
| Interaction Type | Typical Stabilizing Energy (kcal/mol) | Computational Method of Analysis | Relevance |
|---|---|---|---|
| N-H···O/N Hydrogen Bond | -3 to -10 | QTAIM, NBO | Solvent-solute interactions, crystal packing, substrate binding. |
| C-H···F Hydrogen Bond | -0.5 to -2.5 | QTAIM | Influences molecular conformation and packing in reaction environments. |
| C-F···F-C Interactions | -0.2 to -1.0 | DFT, AIM | Contributes to the stability of crystal lattices and molecular aggregates. acs.org |
| π-π Stacking | -1 to -5 | DFT-D (with dispersion correction) | Important for interactions between aromatic rings in solution and solid state. |
Emerging Research Directions and Future Perspectives in 4 Difluoromethyl 3 Fluoropyridin 2 Amine Chemistry
Development of Innovative and Environmentally Benign Synthetic Methodologies
The synthesis of fluorinated heterocycles has historically presented significant hurdles, often requiring harsh conditions or the use of hazardous reagents. rsc.orgnih.gov A major thrust in modern synthetic chemistry is the development of more efficient, selective, and sustainable methods. For compounds like 4-(difluoromethyl)-3-fluoropyridin-2-amine, research is moving beyond traditional multi-step sequences that build the molecule from pre-fluorinated fragments.
Key innovative strategies include:
Late-Stage Fluorination: This approach introduces fluorine atoms into a complex molecular scaffold at a late point in the synthesis. rsc.org This is highly advantageous in drug discovery for rapidly creating analogues. orgsyn.org Methods for the direct C–H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂) have been developed, showing high selectivity for the position adjacent to the nitrogen atom. acs.orgresearchgate.netacs.org Such strategies could simplify the synthesis of fluoropyridine cores.
Catalytic Approaches: Transition-metal catalysis offers a powerful tool for forming C-F bonds and constructing the heterocyclic ring. For instance, Rh(III)-catalyzed C–H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govacs.org These methods often proceed under milder conditions and with greater functional group tolerance than classical methods.
Environmentally Benign Protocols: There is a growing emphasis on "green chemistry" principles. This includes the use of less toxic and more readily available fluorinating sources, minimizing solvent waste, and employing catalytic rather than stoichiometric reagents. researchgate.net Multi-component reactions, where several starting materials are combined in a single step to build a complex product, represent an efficient and atom-economical approach that aligns with these principles. researchgate.net
| Methodology | Description | Advantages | Challenges | References |
|---|---|---|---|---|
| Traditional (e.g., Balz–Schiemann) | Involves diazotization of an aminopyridine followed by thermal decomposition of the diazonium salt. | Well-established for certain substrates. | Often requires harsh conditions, potentially explosive intermediates, and has limited functional group compatibility. | acs.org |
| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond on a pre-formed pyridine (B92270) ring using reagents like AgF₂. | Ideal for rapid analogue synthesis in drug discovery; avoids de novo ring synthesis for each derivative. | Requires stoichiometric, sometimes expensive reagents; regioselectivity can be a challenge for complex substrates. | rsc.orgorgsyn.orgacs.org |
| Transition-Metal Catalysis | Construction of the fluorinated pyridine ring or introduction of fluorinated groups via catalysts (e.g., Rh, Pd). | High efficiency, milder reaction conditions, and broad substrate scope. | Catalyst cost and sensitivity; potential for competing side reactions. | nih.govacs.org |
| Environmentally Benign Methods | Focus on reducing environmental impact using strategies like multi-component reactions or safer solvents. | Improved sustainability, atom economy, and operational simplicity. | Can be challenging to develop for complex targets; may require extensive optimization. | researchgate.net |
Exploration of Unconventional Reactivity Modes and Catalytic Transformations
The unique electronic properties conferred by the fluorine and difluoromethyl substituents on the this compound scaffold open avenues for novel chemical transformations. The strong electron-withdrawing nature of these groups significantly influences the reactivity of the pyridine ring and the amine functionality.
Future research is likely to explore:
Difluoromethyl Group Transformations: The difluoromethyl group is not merely a passive substituent. Difluorocarbene (:CF₂), a highly reactive intermediate, can be generated from difluoromethyl-containing precursors. researchgate.net Research into the unconventional transformations of difluorocarbene has shown it can activate C-N and C-O bonds, offering pathways to novel molecular scaffolds without the need for transition metals. nih.gov Exploring such reactivity could lead to unexpected and valuable transformations starting from the title compound.
Catalytic Cross-Coupling: The amine group and the pyridine nitrogen can act as directing groups in C-H functionalization reactions, enabling the introduction of new substituents at specific positions. Furthermore, halogenated derivatives of the core structure, such as 4-(difluoromethyl)-3-fluoro-6-iodopyridin-2-amine, are ideal substrates for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). bldpharm.com This allows for the modular assembly of complex molecules.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the fluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution. The reaction of 2-fluoropyridines with nucleophiles is often significantly faster than that of their 2-chloro analogues, allowing for substitutions under milder conditions. acs.org This reactivity can be exploited to displace the fluorine atom or other potential leaving groups on the ring to introduce a diverse array of functional groups.
| Functional Group | Potential Reaction Type | Description | Significance | References |
|---|---|---|---|---|
| Difluoromethyl Group | Difluorocarbene Generation | Generation of :CF₂ to participate in cycloadditions or C-X bond activation. | Access to novel fluorinated structures and reaction pathways. | researchgate.netnih.gov |
| Pyridine C-H Bonds | Directed C-H Functionalization | Using the amine or pyridine nitrogen to direct metal catalysts for site-selective installation of new groups. | Highly atom-economical method for late-stage diversification. | nih.gov |
| 3-Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoride by various nucleophiles (O, N, S-based). | Provides a versatile handle for introducing molecular diversity under relatively mild conditions. | acs.org |
| 2-Amine Group | Diazotization/Functionalization | Conversion of the amine to a diazonium salt, which can then be replaced by a wide range of functionalities, including azides for click chemistry. | Enables broad functionalization and connection to other molecular systems. | acs.org |
Integration with Flow Chemistry and Automated Synthesis for Research Discovery
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for organofluorine synthesis. nih.gov These benefits include precise control over reaction parameters, enhanced safety when handling hazardous reagents, and improved scalability. chemistryviews.org
Enhanced Safety and Control: Many fluorination reactions are highly exothermic or involve toxic reagents. nih.gov Flow microreactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing thermal runaways and improving reaction control and selectivity. nih.gov
Multi-step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolating and purifying intermediates. uc.pt This can dramatically accelerate the synthesis of complex molecules like functionalized derivatives of this compound.
Automated Synthesis and Radiolabeling: Automation is particularly crucial in the synthesis of radiotracers for Positron Emission Tomography (PET), which often involves the rapid and high-yield incorporation of fluorine-18 (B77423) (¹⁸F). nih.gov Automated synthesis modules are used for the late-stage radiofluorination of drug-like molecules. nih.gov The methodologies developed for ¹⁸F-labeling of aryl precursors, such as organoborons, are directly relevant to creating radiolabeled versions of complex pyridines for biological imaging. nih.gov
Advanced Applications in Bioorthogonal Chemistry and Chemical Biology Tools (as a synthetic component)
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While this compound is not itself a bioorthogonal reagent, its structure makes it an excellent building block for creating sophisticated chemical biology tools.
The primary amine group is a key synthetic handle for this purpose. It can be readily modified to incorporate a reactive moiety for bioorthogonal ligations:
Azide-Alkyne Cycloaddition: The amine can be converted into an azide (B81097) group. This allows the fluorinated pyridine core to be attached to molecules bearing alkyne handles via the well-known "click chemistry," either through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition. nih.gov
Tetrazine Ligation: The amine can be acylated with a strained alkene or alkyne, such as a cyclooctyne (B158145) or norbornene. These moieties undergo extremely fast inverse-electron-demand Diels-Alder reactions with tetrazines, which is one of the fastest bioorthogonal reactions known. nih.gov
In these applications, the fluorinated pyridine scaffold serves as a stable, synthetically versatile core. The presence of fluorine provides a unique ¹⁹F NMR spectroscopic signature, allowing the resulting bioconjugates to be detected and quantified in complex biological environments.
Design of New Functional Materials utilizing the Compound as a Core Building Block
The incorporation of fluorinated heterocycles into organic materials is a rapidly growing field. mdpi.com The strong C-F bond, high electronegativity of fluorine, and the ability of fluorinated segments to influence molecular self-assembly can lead to materials with enhanced thermal stability, unique electronic properties, and desirable solid-state packing. figshare.com
Potential applications for materials derived from this compound include:
Organic Electronics: The electron-withdrawing nature of the fluoro and difluoromethyl groups can lower the HOMO and LUMO energy levels of conjugated systems. This is a critical strategy for designing n-type materials for organic field-effect transistors (OFETs) and electron-accepting materials for organic photovoltaics (OPVs). mdpi.com
Liquid Crystals: The polarity and rigid shape of the pyridine core, modified by the fluorinated substituents, could be exploited in the design of new liquid crystalline materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the exocyclic amine can serve as coordination sites for metal ions. The fluorinated substituents can then be used to tune the properties of the resulting framework, such as pore size, stability, and gas sorption characteristics.
| Material Class | Role of the Fluorinated Pyridine Core | Potential Application | References |
|---|---|---|---|
| Organic Semiconductors | Acts as an electron-deficient building block to lower frontier molecular orbital (HOMO/LUMO) energies. | n-type materials for organic field-effect transistors (OFETs), acceptors in organic photovoltaics (OPVs). | mdpi.com |
| Coordination Complexes | Serves as a ligand for transition metals, with fluorine groups tuning electronic properties and stability. | Catalysts, phosphorescent emitters for organic light-emitting diodes (OLEDs). | researchgate.net |
| Fluorinated Polymers | Incorporated as a monomer to enhance thermal stability, chemical resistance, and modify surface properties. | High-performance polymers, hydrophobic coatings. | researchgate.net |
Addressing Challenges and Opportunities in Fluorinated Heterocycle Synthesis and Application Research
Despite significant progress, the chemistry of fluorinated heterocycles continues to present both challenges and exciting opportunities.
Current Challenges:
Regioselectivity: The selective introduction of fluorine and fluorinated alkyl groups onto a heterocycle containing multiple C-H bonds remains a formidable challenge. rsc.orgnumberanalytics.com
Cost and Safety of Reagents: Many fluorinating reagents are expensive, toxic, or require specialized handling, which can be a barrier to large-scale synthesis. orgsyn.orgnumberanalytics.com
Side Reactions: Undesired side reactions, such as hydrodefluorination during catalytic hydrogenation of fluoropyridines to the corresponding piperidines, can limit synthetic utility. nih.gov
Synthetic Complexity: The synthesis of poly-functionalized fluorinated heterocycles often involves long and inefficient synthetic routes. rsc.orgnih.gov
Future Opportunities:
Development of Novel Reagents: There is a continuous need for new, more selective, safer, and cheaper reagents for both fluorination and difluoromethylation.
Computational Chemistry: The use of computational modeling to predict reactivity, regioselectivity, and the physical properties of new fluorinated compounds can accelerate the discovery process. numberanalytics.com
Exploration of New Applications: The unique properties of compounds like this compound create opportunities in previously unexplored areas of medicinal chemistry, materials science, and chemical biology. numberanalytics.comcoherentmarketinsights.com
Q & A
Q. What are the common synthetic routes for 4-(Difluoromethyl)-3-fluoropyridin-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves fluorination and amination steps. For fluorinated pyridines, direct fluorination using agents like Selectfluor under mild conditions (e.g., 40–60°C) is common . Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are used for introducing the amine group, requiring ligands like Xantphos and bases such as t-BuONa . Optimization often employs Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Fractional factorial designs can reduce trial iterations while ensuring robustness .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, with characteristic shifts for difluoromethyl (δ ~5.5–6.5 ppm) and aromatic fluorine couplings . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) ensures absence of byproducts .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid moisture, as fluorinated amines may hydrolyze. Monitor decomposition via periodic NMR or LC-MS. Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, fluorine’s electron-withdrawing effect can be analyzed to predict nucleophilic attack sites . Pairing quantum mechanics with molecular dynamics (QM/MM) simulates solvent effects. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD’s workflow) to prioritize experimental targets .
Q. What strategies resolve contradictions in spectral data for fluorinated pyridine derivatives?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For ambiguous fluorine couplings, employ ¹⁹F NMR or heteronuclear Overhauser effect (HOESY) to clarify spatial interactions . If HRMS data conflicts with expected molecular formulas, re-examine synthesis steps for unintended halogen exchange or oxidation .
Q. How can reaction pathways for this compound be elucidated using isotopic labeling?
Q. What advanced separation techniques purify this compound from complex mixtures?
- Methodological Answer : Use preparative HPLC with chiral columns for enantiomeric resolution. Simulated moving bed (SMB) chromatography improves yield in continuous flow systems. For thermally sensitive compounds, membrane-based nanofiltration retains high-molecular-weight impurities while allowing the target molecule to pass .
Q. How to assess the environmental impact of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301D biodegradation tests under aerobic conditions. Measure bioaccumulation potential via octanol-water partition coefficients (log Kow). Ecotoxicity assays (e.g., Daphnia magna acute toxicity) quantify LC50 values. Persistence studies track hydrolysis rates at varying pH and UV exposure .
Experimental Design and Data Analysis
Q. How to design a factorial experiment for optimizing fluorination yields?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design with factors like temperature (40°C vs. 60°C), fluorinating agent concentration (1.2 vs. 2.0 equiv), and reaction time (6 vs. 12 hrs). Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) refines optimal conditions .
Q. What statistical tools identify outliers in spectroscopic datasets?
- Methodological Answer : Use principal component analysis (PCA) to cluster NMR/IR spectra and detect anomalies. Grubbs’ test or Dixon’s Q-test quantifies outlier significance. Machine learning models (e.g., random forests) trained on historical data flag deviations in peak intensities or retention times .
Q. How to validate computational predictions of reaction outcomes experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
